REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.ClCC#N.[CH3:14][CH2:15][O:16]CC>[Cl-].[Cl-].[Zn+2]>[CH3:1][O:2][C:3]1[C:4]2[C:15](=[O:16])[CH2:14][O:9][C:5]=2[CH:6]=[CH:7][CH:8]=1 |f:3.4.5|
|
Name
|
|
Quantity
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6 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product by column chromatography (eluent: CH2Cl2/MeOH: 99/1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1C(CO2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.147 g | |
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |